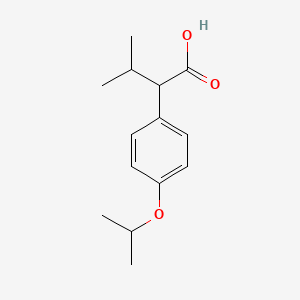
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid is an organic compound with a unique structure that includes an isopropoxy group attached to a phenyl ring, which is further connected to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available raw materials. One common method involves the protection of hydroxyl groups, followed by bromine substitution, etherification, and deprotection to yield the final product . The reaction conditions are generally mild, and the process is designed to be cost-effective and suitable for industrial production.
Industrial Production Methods: Industrial production methods for this compound often involve the use of p-methyl phenol as a starting material. The process includes hydroxyl protection, bromine substitution, etherification, and deprotection steps. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2-(4-Isopropoxyphenyl)-3-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- 4-Isopropoxybenzoic acid
- 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides
- Isotonitazene
Comparison: While compounds like 4-isopropoxybenzoic acid and isotonitazene have their own specific uses, the presence of the butanoic acid chain in 2-(4-Isopropoxyphenyl)-3-methylbutanoic acid provides distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C14H20O3 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-methyl-2-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H20O3/c1-9(2)13(14(15)16)11-5-7-12(8-6-11)17-10(3)4/h5-10,13H,1-4H3,(H,15,16) |
InChI-Schlüssel |
UYTJFLHIZBGZIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=C(C=C1)OC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


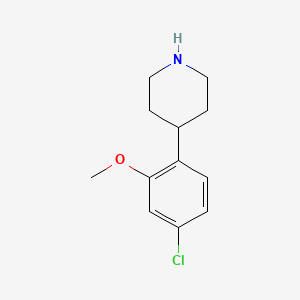
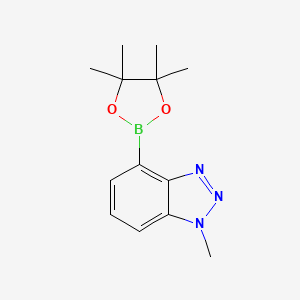

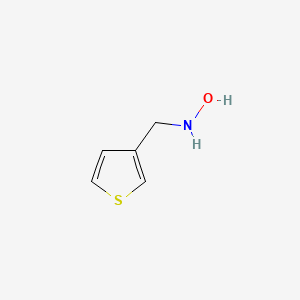





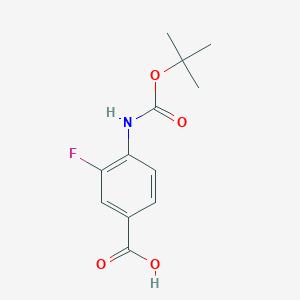
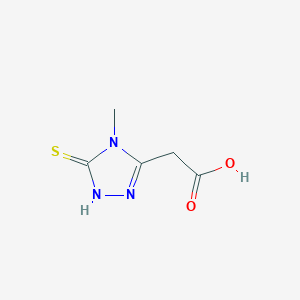

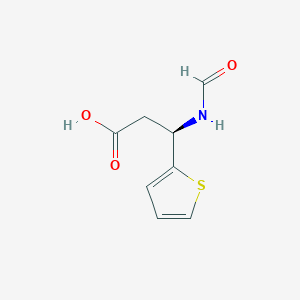
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)
